molecular formula C12H15N3OS B1275675 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-51-2

4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275675
CAS No.: 588673-51-2
M. Wt: 249.33 g/mol
InChI Key: OKBATRZDTGFJBZ-UHFFFAOYSA-N
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Description

4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS: 588673-51-2) is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a 1-(2-methylphenoxy)ethyl moiety at position 3. The thiol (-SH) group at position 3 enhances its reactivity, particularly in S-alkylation and metal coordination, which are critical for biological activity . This compound is synthesized via cyclization and S-alkylation reactions, as inferred from analogous methods for similar triazoles (e.g., using cesium carbonate for deprotonation and alkyl halides for substitution) .

Properties

IUPAC Name

4-methyl-3-[1-(2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-6-4-5-7-10(8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBATRZDTGFJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396862
Record name 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-51-2
Record name 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Triazole Ring

The triazole ring is synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with carbon disulfide under alkaline conditions. For example:

  • Hydrazine-Carbon Disulfide Cyclization :
    • Hydrazine hydrate reacts with carbon disulfide in ethanol to form 5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-amine.
    • Subsequent alkylation with methyl iodide introduces the methyl group at the N4 position.

Introduction of the Phenoxyethyl Group

The phenoxyethyl side chain is introduced via nucleophilic substitution:

  • Alkylation with 2-Methylphenoxyethyl Bromide :
    • The intermediate 4-methyl-4H-1,2,4-triazole-3-thiol reacts with 1-(2-methylphenoxy)ethyl bromide in dimethylformamide (DMF) at 80–100°C.
    • Potassium carbonate acts as a base to deprotonate the thiol, facilitating the substitution.

Thiol Functionalization

The thiol group is stabilized by avoiding oxidative conditions. Purification via recrystallization in ethanol yields the final product with >85% purity.

Optimization of Reaction Conditions

Key variables influencing yield and purity include solvent choice, temperature, and catalyst selection.

Parameter Optimal Condition Effect on Yield/Purity
Solvent Ethanol or DMF Enhances solubility of intermediates
Temperature 80–100°C Accelerates alkylation
Catalyst K₂CO₃ or NaOH Facilitates deprotonation
Reaction Time 6–8 hours Minimizes byproduct formation

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors :
    • Enable precise temperature control (±2°C) and reduce reaction times by 30% compared to batch processes.
  • Solvent Recycling :
    • Ethanol is recovered via distillation, reducing waste.
  • Quality Control :
    • HPLC with a C18 column (acetonitrile/water, 70:30) ensures ≥95% purity.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl group), δ 4.2–4.5 ppm (multiplet, phenoxyethyl), and δ 7.2–7.4 ppm (aromatic protons).
  • IR Spectroscopy : S–H stretch at 2550 cm⁻¹ confirms thiol functionality.

Chromatographic Methods

  • HPLC : Retention time of 8.2 minutes (C18 column, 254 nm).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 250.1 (calculated: 249.33 g/mol).

Comparative Analysis of Synthetic Strategies

Method Yield (%) Purity (%) Scalability
Hydrazine Cyclization 75–80 85–90 Moderate
Alkylation in DMF 82–88 92–95 High
Continuous Flow 90–93 96–98 Industrial

Challenges and Mitigation Strategies

  • Byproduct Formation :
    • Cause : Over-alkylation at the triazole N1 position.
    • Solution : Use stoichiometric control (1:1 molar ratio of intermediates).
  • Thiol Oxidation :
    • Cause : Exposure to atmospheric oxygen.
    • Solution : Conduct reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides, while nucleophilic substitution can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The phenoxy and thiol groups contribute to its binding affinity and specificity. The compound may interfere with cellular processes by disrupting enzyme activity or by binding to DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a class of 1,2,4-triazole-3-thiol derivatives with diverse substituents influencing physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent Position & Group CAS Number Molecular Weight Purity Biological Activity (Reported)
Target Compound (QZ-3841) 5-[1-(2-methylphenoxy)ethyl] 588673-51-2 - 95% Not explicitly reported
4-Methyl-5-[1-(3-methylphenoxy)ethyl] (QZ-9420) 5-[1-(3-methylphenoxy)ethyl] 588673-54-5 - 95% Not explicitly reported
4-Methyl-5-[(2-methylphenoxy)methyl] (QY-9603) 5-[(2-methylphenoxy)methyl] 312505-13-8 - 95% Not explicitly reported
5-(4-Nitrophenyl) Schiff base () 5-(4-nitrophenyl), Schiff base linker - - - Ligand for metal complexes
4-Amino-5-phenyl () 4-amino, 5-phenyl - - - Antioxidant (IC50: 5.84 μg/mL for 5b)

Key Observations :

  • Substituent Position: The position of the methyl group on the phenoxy ring (e.g., 2-, 3-, or 4-methyl) affects steric and electronic properties.
  • Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., -OCH₃, -NH₂) exhibit enhanced antioxidant activity due to improved radical stabilization, as seen in 4-amino-5-phenyl derivatives (IC50: 5.84 μg/mL) . In contrast, electron-withdrawing groups (e.g., -NO₂ in ) are often used to stabilize metal complexes rather than direct bioactivity .

Antitumor Activity

For example:

  • (E)-4-((Benzo[d][1,3]dioxol-5-ylmethylene)amino)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol () showed IC50 values lower than doxorubicin against MCF-7, Huh-7, and A-549 cell lines, attributed to the methoxynaphthalenyl group enhancing lipophilicity and DNA intercalation .
  • Comparison with Target Compound: The target compound’s 2-methylphenoxyethyl group may offer moderate lipophilicity, but its antitumor efficacy remains unverified. Structural analogs with extended aromatic systems (e.g., naphthalene in ) generally exhibit superior activity due to increased planar surface area for target interaction .

Antioxidant Capacity

Electron-donating substituents critically influence free radical scavenging:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives () showed significant DPPH radical scavenging (IC50: 5.84 μg/mL), outperforming ascorbic acid . The -NH₂ group donates electrons, stabilizing radical intermediates .
  • Target Compound: The 2-methylphenoxyethyl group (electron-donating via methyl and ether) may confer moderate antioxidant activity, though likely less potent than amino-substituted analogs due to reduced electron density at the thiol group .

Physicochemical Properties

  • Lipophilicity: The target compound’s ethylphenoxy group balances solubility and membrane permeability. More hydrophobic analogs (e.g., 4-tert-butylphenoxy in ) may exhibit higher bioavailability but lower aqueous solubility .
  • Melting Points: Triazole-thiols with rigid substituents (e.g., furan in ) show higher melting points (>200°C) due to crystalline packing, whereas flexible chains (e.g., ethylphenoxy) reduce melting points .

Biological Activity

4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C12H15N3OS. The compound features a triazole ring and a thiol group, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
IUPAC NameThis compound
CAS Number669737-45-5

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures to this compound demonstrate varying degrees of cytotoxicity against different cancer cell lines.

  • Cytotoxicity Studies :
    • The MTT assay has been employed to evaluate the cytotoxic effects of various triazole derivatives on cancer cell lines such as HepG2 (liver cancer), MDA-MB-231 (breast cancer), and IGR39 (melanoma).
    • For instance, a related compound demonstrated an IC50 value of 13.004 µg/mL against HepG2 cells, indicating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
    • Triazole derivatives may also induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural features:

  • Substituents on the Aryl Ring : The presence and position of substituents on the aryl ring significantly affect the potency of these compounds. Electron-donating groups generally enhance anticancer activity while electron-withdrawing groups may reduce it .
CompoundSubstituent TypeIC50 Value (µg/mL)
Compound AElectron-donating (methyl)13.004
Compound BElectron-withdrawing (bromo)28.399

Additional Biological Activities

Beyond anticancer properties, triazole derivatives are also being explored for their antifungal and antibacterial activities. The presence of the thiol group in these compounds enhances their potential to interact with various biological targets.

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

  • Study on Anticancer Effects :
    • A recent study synthesized a series of triazole derivatives and tested them against various cancer cell lines. The results indicated that modifications to the triazole structure could lead to enhanced selectivity and potency against specific cancer types .
  • Mechanistic Insights :
    • Another study focused on the interaction between triazole derivatives and cellular pathways involved in apoptosis. It was found that certain derivatives could modulate signaling pathways that lead to increased apoptosis in cancer cells .

Q & A

Q. Q1. What are the established synthetic routes for 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step process involving cyclization and alkylation. A classical approach involves:

Hydrazinecarbothioamide Formation : Reacting a substituted hydrazine with a carbonyl compound (e.g., 2-methylphenoxyethyl ketone) to form a thioamide intermediate .

Cyclization : Treating the intermediate under basic conditions (e.g., NaOH/ethanol) to form the triazole-thiol core .

Alkylation : Introducing substituents via alkylation with agents like sodium monochloroacetate in aqueous media, followed by acidification to isolate the product .

Optimization : Key parameters include:

  • Temperature : 60–80°C for cyclization to ensure complete ring closure .
  • pH Control : Alkaline conditions (pH 10–12) during alkylation to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for bulky substituents .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this triazole-thiol derivative?

Methodological Answer: A combination of spectral and chromatographic methods is essential:

Spectral Analysis :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., methylphenoxyethyl group) via chemical shifts (δ 2.3–2.5 ppm for methyl groups) .
  • FT-IR : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1600–1500 cm⁻¹ .

Chromatography :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • TLC : Monitor reaction progress using silica gel plates and iodine visualization .

Advanced Research Questions

Q. Q3. How can computational tools predict the biological activity of derivatives of this compound, and what validation steps are required?

Methodological Answer:

In Silico Prediction :

  • Pass Online® : Predicts biological targets (e.g., antimicrobial, antifungal) based on structural descriptors (e.g., logP, H-bond acceptors) .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity to target enzymes (e.g., fungal CYP51 for antifungal activity) .

Validation :

  • In Vitro Assays : Compare predicted activity with experimental MIC values against reference strains (e.g., Candida albicans) .
  • SAR Analysis : Correlate substituent modifications (e.g., alkyl chain length) with activity trends to refine computational models .

Q. Q4. How should researchers address discrepancies in spectral data during structural characterization?

Methodological Answer:

Data Cross-Validation :

  • Compare NMR/IR results with literature data for analogous triazole-thiols (e.g., δ 7.2–7.4 ppm for aromatic protons in 2-methylphenoxy groups) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

Contradiction Resolution :

  • Recrystallization : Purify the compound to eliminate impurities causing anomalous peaks .
  • X-ray Crystallography : Resolve absolute configuration if stereochemical ambiguity exists (e.g., for chiral alkyl chains) .

Q. Q5. What strategies are effective for studying the structure-activity relationship (SAR) of alkylated derivatives of this compound?

Methodological Answer:

Derivative Synthesis :

  • Systematic Alkylation : Vary alkylating agents (e.g., ethyl bromide vs. benzyl chloride) to modify lipophilicity .
  • Mannich Bases : Introduce aminoalkyl groups to enhance water solubility .

Activity Profiling :

  • Pharmacological Assays : Test derivatives against bacterial/fungal panels to identify activity trends (e.g., enhanced potency with electron-withdrawing substituents) .
  • QSAR Modeling : Use Molinspiration or MOE to correlate molecular descriptors (e.g., topological polar surface area) with bioactivity .

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